5-cyclohexyl-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-cyclohexyl-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a unique structure that includes a cyclohexyl group, a trifluoromethyl phenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclohexylamine with 4-(trifluoromethyl)benzaldehyde to form an imine intermediate. This intermediate then reacts with thiosemicarbazide under acidic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-cyclohexyl-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-cyclohexyl-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the trifluoromethyl group are key structural features that contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-cyclohexyl-4-({(E)-[3-methyl-2-thienyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol
- 5-cyclohexyl-4-({(E)-[2-methoxy-1-naphthyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol
- 5-cyclohexyl-4-({(E)-[3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-cyclohexyl-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol lies in its trifluoromethyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H17F3N4S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H17F3N4S/c17-16(18,19)13-8-6-11(7-9-13)10-20-23-14(21-22-15(23)24)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,22,24)/b20-10+ |
InChI Key |
LABOTLKXMRLBCB-KEBDBYFISA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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